

Spectroscopic Profile of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromoquinoline-7-carboxylic acid

Cat. No.: B580755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Bromoquinoline-7-carboxylic acid**. In the realm of medicinal chemistry and drug development, a precise understanding of a molecule's structure is fundamental for elucidating its biological activity and for quality control. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromoquinoline-7-carboxylic acid**. The information herein is compiled from comparative analysis of related quinoline derivatives and established principles of spectroscopic interpretation.

Molecular Structure

3-Bromoquinoline-7-carboxylic acid possesses a quinoline core, which is a bicyclic aromatic heterocycle, with a bromine substituent at the 3-position and a carboxylic acid group at the 7-position.

Molecular Formula: C₁₀H₆BrNO₂ Molecular Weight: 252.06 g/mol

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for **3-Bromoquinoline-7-carboxylic acid**. This data is predicted based on the analysis of similar

compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data (DMSO- d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~13.5	br s	-	COOH
~9.2	d	~2.0	H-2
~8.8	d	~2.0	H-4
~8.5	d	~1.5	H-8
~8.3	dd	~8.5, 1.5	H-6
~8.1	d	~8.5	H-5

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (DMSO- d_6 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~166.5	COOH
~152.0	C-2
~148.5	C-8a
~138.0	C-4
~133.0	C-7
~129.5	C-5
~129.0	C-6
~128.0	C-4a
~122.0	C-8
~120.0	C-3

Note: Chemical shifts are estimates and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1480	Medium-Strong	C=C and C=N stretching (Aromatic rings)
~1300	Medium	C-O stretch
~850-750	Strong	C-H bending (out-of-plane)
~700	Medium-Strong	C-Br stretch

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due to hydrogen bonding.[\[1\]](#) The carbonyl (C=O) stretch is also a prominent, strong absorption.[\[2\]](#) [\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
251, 253	[M] ⁺ , Molecular ion peak with characteristic 1:1 ratio for one bromine atom.
234, 236	[M-OH] ⁺
206, 208	[M-COOH] ⁺
127	[M-Br-COOH] ⁺

The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly equal intensity.[\[4\]](#)[\[5\]](#) The fragmentation will likely involve the loss of the carboxylic acid group

and the bromine atom.[\[6\]](#)[\[7\]](#)

Comparative Spectroscopic Data

To provide context for the predicted data, the following table compares the spectroscopic data of the parent compound, 3-bromoquinoline, with a related bromoquinoline derivative.

Table 5: Comparative ^1H NMR Data (CDCl_3)

Compound	H-2	H-4	H-5	H-6	H-7	H-8	Reference
3-Bromoquinoline	8.95 (d, J=2.4 Hz)	8.25 (d, J=2.4 Hz)	8.10 (d, J=8.4 Hz)	(ddd, J=8.4, 7.0, 1.4 Hz)	(ddd, J=8.4, 7.0, 1.4 Hz)	7.80	7.95 (d, J=8.4 Hz)
3,5,6,7-Tetrabromo-8-methoxyquinoline	8.76 (d, J=1.6 Hz)	8.68 (d, J=1.6 Hz)	-	-	-	-	[8]

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a solid organic compound like **3-Bromoquinoline-7-carboxylic acid**.

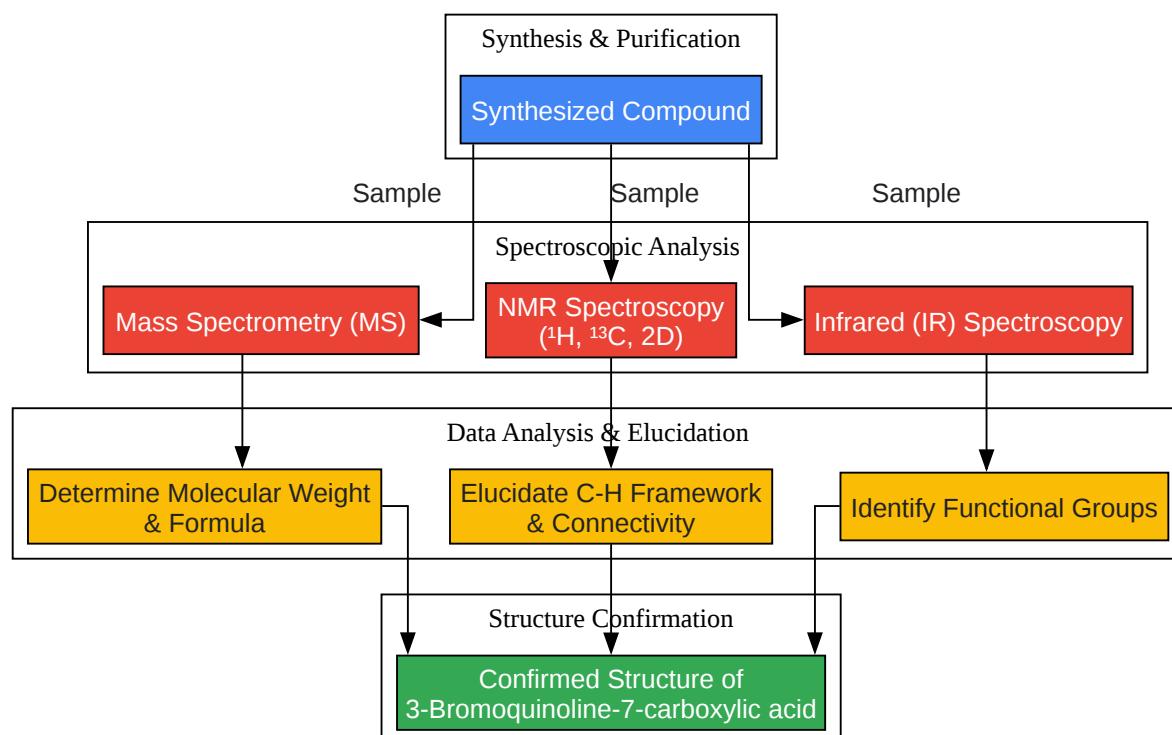
NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d_6) in a clean vial.

- Transfer the solution to a 5 mm NMR tube.[\[4\]](#)
- Instrument Parameters (^1H NMR):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans.
 - Spectral Width: -2 to 14 ppm.
 - Relaxation Delay: 1-2 seconds.[\[8\]](#)
- Instrument Parameters (^{13}C NMR):
 - Pulse Program: Proton-decoupled experiment.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Spectral Width: 0 to 220 ppm.
 - Relaxation Delay: 2-5 seconds.

IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly on the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Perform a background scan of the empty ATR crystal prior to sample analysis.


Mass Spectrometry (e.g., Electrospray Ionization - ESI)

- Sample Preparation:

- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Infuse the sample solution into the ESI source.
 - Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes should be tested to determine the optimal ionization.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the structural elucidation of a novel quinoline derivative using spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. echemi.com [echemi.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromoquinoline-7-carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580755#spectroscopic-data-of-3-bromoquinoline-7-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com